![molecular formula C19H10Cl2F3N3 B2963689 2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-56-9](/img/structure/B2963689.png)
2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
The compound “2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was synthesized by condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine .Molecular Structure Analysis
The molecular structure of this compound, as with other pyrazolo[1,5-a]pyrimidines, includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure with nitrogen atoms at the 1 and 5 positions .Scientific Research Applications
Cancer Treatment
This compound has been studied for its potential in cancer treatment due to its ability to inhibit CDK2, a target for selective tumor cell treatment. Small molecules featuring pyrazolo[1,5-a]pyrimidine scaffolds have shown superior cytotoxic activities against various cancer cell lines .
Estrogen Receptor Activities
It has been used to distinguish the activities of the two estrogen receptors, ERα and ERβ. While ERα enhances tumor cell growth, ERβ suppresses it. This compound helps in understanding these opposite effects .
Hypoglycemic Augmentation
It blocks hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate, which is significant in understanding and potentially treating metabolic disorders .
Antibacterial Activity
A library of pyrazolo[1,5-a]pyrimidine derivatives exhibited higher antibacterial activity than standard drugs against both Gram-negative and Gram-positive bacteria strains .
Optical Applications
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Inhibition of Bruton Kinase
This compound is a reversible inhibitor of Bruton Kinase (BTK), which is a major therapeutic target for B-cell-driven malignancies .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3/c20-13-7-6-12(8-14(13)21)16-10-18-25-15(11-4-2-1-3-5-11)9-17(19(22,23)24)27(18)26-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKYMJNUDWKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
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